5-Bromo-2-[1-[(4-fluorophenyl)-hydrazono]propyl]phenol
Description
5-Bromo-2-[1-[(4-fluorophenyl)-hydrazono]propyl]phenol is a phenolic derivative featuring a bromine substituent at the 5-position and a hydrazone-functionalized propyl chain at the 2-position. The hydrazone moiety is further substituted with a 4-fluorophenyl group.
Properties
IUPAC Name |
5-bromo-2-[(E)-C-ethyl-N-(4-fluoroanilino)carbonimidoyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrFN2O/c1-2-14(13-8-3-10(16)9-15(13)20)19-18-12-6-4-11(17)5-7-12/h3-9,18,20H,2H2,1H3/b19-14+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBTPGAKOWHNJQJ-XMHGGMMESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=NNC1=CC=C(C=C1)F)C2=C(C=C(C=C2)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C(=N\NC1=CC=C(C=C1)F)/C2=C(C=C(C=C2)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrFN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of Key Intermediate: 1-(5-Bromo-4-chloro-2-fluorophenyl)-ethanone
This intermediate is critical for subsequent hydrazone formation. A patented method (CN104529735A) outlines a highly efficient three-step synthetic route with high yield (~80%) and minimal by-products:
| Step | Description | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Bromination of 4-chloro-2-fluorobenzoic acid | Nitric acid, silver nitrate, bromine, glacial acetic acid, ice bath | 85 | Selective bromination at 5-position |
| 2 | Conversion to benzoyl chloride and amidation | Thionyl chloride, N,O-dimethylhydroxylamine hydrochloride, pyridine, nitrogen atmosphere | 99 | Formation of N-methoxy-N-methylbenzamide intermediate |
| 3 | Reaction with methyl Grignard reagent | Methylmagnesium bromide (or chloride/iodide), anhydrous THF, 0 °C to room temp, nitrogen atmosphere | 95 | Formation of acetophenone derivative |
This method avoids isomeric by-products common in traditional acetylation routes, enabling scalable synthesis.
Formation of 5-Bromo-2-fluorophenol Derivatives
The phenol moiety of the target compound is often prepared via lithiation and boronic acid intermediate formation:
- Lithiation of 1-bromo-4-fluorobenzene using lithium bases (e.g., lithium diisopropylamide) at low temperatures (-70 °C)
- Reaction with tri(C1-C6 alkyl) borates (e.g., trimethyl borate) to form boronate esters
- Hydrolysis to 5-bromo-2-fluorobenzeneboronic acid
- Oxidation to 5-bromo-2-fluorophenol
This process provides high purity and yield (up to 99%) and avoids impurities from commercial dibromofluorobenzene mixtures.
Hydrazone Formation
The final step involves condensation of the acetophenone intermediate with 4-fluorophenyl hydrazine derivatives to form the hydrazono linkage:
- Reaction in ethanol or suitable solvent at room temperature
- Equimolar amounts of ketone and hydrazine derivative
- Mild stirring to promote Schiff base (hydrazone) formation
- Purification by crystallization or chromatography
This step is typically straightforward and yields the desired hydrazono compound with confirmed structure by NMR and MS.
Detailed Research Findings and Data
Reaction Conditions and Yields Summary
| Compound/Step | Reagents | Conditions | Yield (%) | Remarks |
|---|---|---|---|---|
| Bromination of 4-chloro-2-fluorobenzoic acid | HNO3, AgNO3, Br2, AcOH, ice bath | Ice bath, ambient temp, 16 h | 85 | Selective bromination |
| Formation of N-methoxy-N-methylbenzamide | SOCl2, N,O-dimethylhydroxylamine HCl, pyridine | 80 °C, N2 atmosphere, 16 h | 99 | High purity intermediate |
| Methyl Grignard addition | MeMgBr in Et2O, THF solvent, 0 °C to RT | 2-3 h, N2 atmosphere | 95 | Efficient ketone synthesis |
| Lithiation and boronate formation | LDA or LiTMP, 1-bromo-4-fluorobenzene, trimethyl borate | -70 °C to RT | 99 | High yield boronic acid |
| Hydrazone condensation | Ketone + 4-fluorophenyl hydrazine, EtOH | Room temp, 2-4 h | >90 | Clean hydrazone formation |
Spectroscopic Characterization (Representative)
- 1H NMR signals confirm aromatic protons, methyl groups, and hydrazone NH
- MS (EI) shows molecular ion peaks consistent with molecular formula
- Purity confirmed by chromatographic methods
Summary Table of Preparation Route
| Step | Intermediate/Product | Reaction Type | Key Reagents | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | 5-Bromo-4-chloro-2-fluorobenzoic acid | Electrophilic bromination | Br2, HNO3, AgNO3 | 85 | Selective halogenation |
| 2 | N-methoxy-N-methylbenzamide | Amidation | SOCl2, N,O-dimethylhydroxylamine HCl, pyridine | 99 | Activated intermediate |
| 3 | 1-(5-Bromo-4-chloro-2-fluorophenyl)-ethanone | Grignard addition | MeMgBr, THF | 95 | Ketone intermediate |
| 4 | 5-Bromo-2-fluorobenzeneboronic acid | Lithiation, boronation | LDA, trimethyl borate | 99 | Phenol precursor |
| 5 | 5-Bromo-2-fluorophenol | Oxidation | Acid hydrolysis | ~90 | Phenol formation |
| 6 | This compound | Hydrazone formation | 4-Fluorophenyl hydrazine, EtOH | >90 | Final product |
Chemical Reactions Analysis
5-Bromo-2-[1-[(4-fluorophenyl)-hydrazono]propyl]phenol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of different products depending on the reaction conditions.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the bromine and fluorine positions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Pharmaceutical Development
Key Intermediate in Drug Synthesis:
5-Bromo-2-[1-[(4-fluorophenyl)-hydrazono]propyl]phenol serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its hydrazone functional group enhances its reactivity, making it suitable for developing compounds that target specific diseases. Research indicates that derivatives of this compound can improve drug efficacy and specificity, particularly in targeting cancer cells and other disease mechanisms .
Case Study:
A study highlighted the synthesis of novel hydrazone derivatives from this compound, which exhibited significant anti-cancer activity against various cell lines. The structural modifications allowed for enhanced interaction with biological targets, leading to improved therapeutic outcomes .
Agricultural Chemistry
Formulation of Agrochemicals:
In agricultural chemistry, this compound is utilized in the formulation of effective pesticides and herbicides. The bromine atom and hydrazone group contribute to its biological activity against pests, thus improving crop yield and protecting against agricultural threats .
Case Study:
Research demonstrated that formulations containing this compound exhibited greater efficacy in pest control compared to traditional agrochemicals. This was attributed to its ability to disrupt pest metabolic pathways .
Material Science
Development of Advanced Materials:
The compound is also employed in material science for creating advanced polymers and coatings. Its unique chemical structure imparts durability and resistance to environmental factors, making it suitable for applications in protective coatings and composite materials .
Case Study:
Investigations into polymer blends incorporating this compound revealed enhanced mechanical properties and thermal stability, suggesting potential applications in industrial coatings and construction materials .
Biochemical Research
Studies on Enzyme Inhibition:
In biochemical research, this compound is used to study enzyme inhibition and receptor binding. Its ability to interact with various biological molecules aids researchers in understanding disease mechanisms at a molecular level .
Case Study:
A notable study explored the compound's role as an inhibitor of specific enzymes involved in cancer progression. The findings indicated that modifications to the hydrazone moiety could enhance inhibitory effects, providing insights for drug design .
Analytical Chemistry
Development of Analytical Methods:
The compound plays a significant role in analytical chemistry as well, particularly in developing methods for detecting and quantifying other substances. Its chemical properties facilitate the creation of sensitive assays used in quality control across various industries .
Case Study:
Research focused on utilizing this compound in chromatographic techniques demonstrated improved sensitivity and selectivity for detecting contaminants in pharmaceutical products .
Summary Table of Applications
| Application Area | Description | Key Findings/Case Studies |
|---|---|---|
| Pharmaceutical Development | Key intermediate for drug synthesis targeting specific diseases | Enhanced anti-cancer activity through structural modifications |
| Agricultural Chemistry | Formulation of pesticides and herbicides | Greater efficacy in pest control compared to traditional methods |
| Material Science | Creation of advanced polymers and coatings | Improved mechanical properties and thermal stability |
| Biochemical Research | Studies on enzyme inhibition and receptor binding | Insights into cancer progression through enzyme inhibition |
| Analytical Chemistry | Development of detection methods for quality control | Enhanced sensitivity in chromatographic techniques |
Mechanism of Action
The mechanism of action of 5-Bromo-2-[1-[(4-fluorophenyl)-hydrazono]propyl]phenol involves its interaction with specific molecular targets. The compound’s hydrazono group can form hydrogen bonds and interact with various enzymes and proteins, affecting their activity. The electron-withdrawing groups (bromine and fluorine) help stabilize the compound and enhance its reactivity .
Comparison with Similar Compounds
Structural Features
Key Observations :
- Core Diversity: The thiazole (4e) and pyridine () cores introduce aromatic heterocycles, altering electronic properties compared to the phenolic target. Thiazoles, for instance, enhance sulfur-mediated interactions in biological systems .
Key Observations :
- Hydrazone Formation : Both 4e and the target likely utilize hydrazine derivatives, but 4e achieves a higher yield (98%) due to optimized conditions (e.g., stoichiometric control) .
- Challenges in Phenolic Systems: Lower yields in Compound 36 (61%) may arise from steric hindrance or intermediate instability during reduction .
Physical and Crystallographic Properties
- 4e : Crystallizes as a yellow solid, suggesting stability under ambient conditions .
- Benzofuran Derivatives () : High melting points (473–474 K) and crystallographic refinement using SHELX software indicate robust packing efficiency in fluorophenyl-containing compounds .
- Hydrazone Stability : The hydrazone group in the target may enhance crystallinity, as seen in pyrazolone derivatives () .
Biological Activity
5-Bromo-2-[1-[(4-fluorophenyl)-hydrazono]propyl]phenol (CAS No. 885266-59-1) is a compound of significant interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and comparative studies with related compounds.
This compound is synthesized through bromination of 2,4-difluorophenol under acidic conditions using dimethylformamide (DMF) as a solvent. The compound features a hydrazono group that enhances its reactivity and interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and proteins through hydrogen bonding and other non-covalent interactions. The presence of electron-withdrawing groups (bromine and fluorine) stabilizes the compound, allowing it to effectively modulate enzyme activity and influence biological pathways.
Antiviral Activity
The antiviral potential of phenolic compounds has been documented, particularly against viruses such as HIV and influenza. While direct studies on this specific compound are scarce, its structural similarity to known antiviral agents suggests potential efficacy in inhibiting viral replication .
Case Studies and Research Findings
A notable study evaluated the biological activity of related hydrazone derivatives, revealing moderate antimicrobial effects against Mycobacterium tuberculosis and various cancer cell lines. These findings highlight the potential for further exploration into the therapeutic applications of this compound in oncology and infectious disease treatment .
Comparative Analysis
| Compound | Biological Activity | Mechanism |
|---|---|---|
| This compound | Potential antimicrobial and antiviral | Interaction with enzymes/proteins |
| 2-Bromo-5-fluorophenol | Antimicrobial | Disruption of bacterial cell walls |
| 5-Bromo-2,4-difluorophenol | Pesticide applications | Inhibition of enzymatic pathways |
Safety and Regulatory Considerations
Safety data sheets indicate that while this compound is not intended for use in foods or cosmetics, understanding its toxicity profile is crucial for its application in research settings .
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for preparing 5-Bromo-2-[1-[(4-fluorophenyl)-hydrazono]propyl]phenol?
- Methodological Answer : The compound can be synthesized via condensation of 5-bromo-2-propionylphenol with 4-fluorophenylhydrazine under acidic or reflux conditions. Optimize reaction parameters such as temperature (70–90°C), solvent (ethanol or methanol), and stoichiometric ratios (1:1.2 hydrazine:ketone). Monitor reaction progress using TLC or HPLC. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol is recommended .
Q. How can spectroscopic techniques confirm the structural identity of this compound?
- Methodological Answer :
- NMR : Look for the hydrazone NH proton signal (δ 10–12 ppm in DMSO-d₆), aromatic protons (δ 6.5–8.5 ppm), and propyl CH₃/CH₂ groups (δ 1.0–2.5 ppm).
- IR : Confirm C=N stretch (~1600 cm⁻¹) and phenolic O-H stretch (~3200 cm⁻¹).
- Mass Spectrometry : Expect molecular ion peaks at m/z corresponding to C₁₆H₁₃BrFN₂O (M⁺ ≈ 369). Cross-validate with high-resolution MS (HRMS) for exact mass .
Q. What chromatographic methods are suitable for purification?
- Methodological Answer : Use reverse-phase HPLC (C18 column) with a mobile phase of acetonitrile/water (70:30 v/v) and 0.1% trifluoroacetic acid to improve peak resolution. For preparative isolation, flash chromatography with ethyl acetate:hexane (3:7) is effective. Monitor purity via UV detection at 254 nm .
Advanced Research Questions
Q. How can contradictions in reported biological activities of this compound be resolved?
- Methodological Answer : Conduct standardized assays (e.g., MIC for antimicrobial activity, IC₅₀ for cytotoxicity) across multiple cell lines or microbial strains. Use dose-response curves to quantify potency variations. Control variables such as solvent (DMSO concentration ≤1%), incubation time, and batch-to-batch compound purity. Cross-reference with structural analogs to identify structure-activity relationships (SAR) .
Q. What computational approaches predict the reactivity and stability of this hydrazone derivative?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model tautomerization (enol-hydrazone equilibrium) and predict degradation pathways. Solvent effects (PCM model) and thermodynamic parameters (ΔG, ΔH) help assess stability under varying pH and temperature. Validate predictions with accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) .
Q. How does the crystal structure influence intermolecular interactions and physicochemical properties?
- Methodological Answer : Single-crystal X-ray diffraction (as in ) reveals hydrogen bonding (e.g., O-H⋯N) and π-π stacking between aromatic rings. These interactions correlate with melting point (mp) and solubility. For example, strong H-bonding networks may reduce solubility in nonpolar solvents. Use Hirshfeld surface analysis to quantify intermolecular contacts and predict solid-state stability.
Q. What experimental strategies assess the environmental fate of this compound?
- Methodological Answer : Simulate environmental degradation via:
- Hydrolysis : Incubate in buffers (pH 4–9) at 25–50°C, analyze by LC-MS for breakdown products.
- Photolysis : Expose to UV light (λ = 254–365 nm) in aqueous/organic media.
- Biodegradation : Use OECD 301B tests with activated sludge. Quantify residual compound via GC-MS or HPLC .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
